6-(chloromethyl)-N,N-dimethylpyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic substitution reactions, where a nucleophile (a species rich in electrons) attacks an electrophilic site on the molecule .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
The reactivity of a compound depends on its structure and the conditions under which it is reacted. For example, the chloromethyl group is susceptible to nucleophilic attack, leading to substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .Scientific Research Applications
Application
“6-(chloromethyl)-N,N-dimethylpyridin-2-amine” is a derivative of 1H-pyrazolo[3,4-d]pyrimidines, which are important compounds with various pharmacological activities . These compounds have attracted great interest as purine analogs . They exhibited various biological activities, including anti-inflammatory, antiproliferative, antifungal, and many other activities . Functionally 4,6-disubstituted 1-phenyl-1H-pyrazolo[3,4-d]pyrimidines showed good antibacterial and anticancer activity .
Method of Application
The compound was synthesized by the nucleophilic substitution of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . This produced selectively 4-substituted product, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . The structure of the synthesized compound was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .
Results or Outcomes
The synthesis of this compound expands the range of functionally 4,6-disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines . These new derivatives can be considered as compounds with great potential for biological activity .
Polymer Science
Application
Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in recent years . The extraordinary features of HCPs, such as extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability, make them promising candidates for solving environmental pollution and energy crisis .
Method of Application
The HCP material is synthesized by the following three methods :
Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymers . These pores result in a high surface area of the polymer which increases its reactivity .
Results or Outcomes
HCPs have many interesting applications such as :
Chloromethylation
Application
Chloromethylation is a chemical reaction that introduces a chloromethyl group into a molecule . This reaction is used in the synthesis of various organic compounds .
Method of Application
The chloromethylation reaction involves the formation of the chloromethyl cation ([ClCH2]+), which is promoted by ZnI2 . The electrophilic substitution of the aromatic compound gives the desired chloromethylated derivative .
Results or Outcomes
The chloromethylation reaction is an efficient method for the synthesis of chloromethylated derivatives . These derivatives can be used in further reactions to synthesize a wide range of organic compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-(chloromethyl)-N,N-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)8-5-3-4-7(6-9)10-8/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECLZVYANMESOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591294 | |
Record name | 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(chloromethyl)-N,N-dimethylpyridin-2-amine | |
CAS RN |
405103-62-0 | |
Record name | 6-(Chloromethyl)-N,N-dimethyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405103-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Chloromethyl)-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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